An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzoic Acid
An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzoic Acid
Introduction
3-Bromo-2-chloro-6-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds that serve as versatile and highly valuable building blocks in modern organic synthesis. Its unique arrangement of three distinct halogen atoms—fluorine, chlorine, and bromine—along with a carboxylic acid moiety on a benzene ring, provides multiple, orthogonally reactive sites. This structural complexity allows for selective chemical modifications, making it an attractive scaffold for the synthesis of complex molecules. In the pharmaceutical and agrochemical industries, halogenated aromatic compounds are integral to the design of new active ingredients, as the inclusion of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 3-Bromo-2-chloro-6-fluorobenzoic acid, providing a critical resource for its application in research and development.
Physicochemical and Spectroscopic Properties
The precise identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This section details the fundamental physicochemical properties of 3-Bromo-2-chloro-6-fluorobenzoic acid and the expected spectroscopic signatures for its characterization.
Core Chemical Properties
The key identifying properties of this compound are summarized below. While specific experimental data such as melting point for this exact isomer are not widely published, data from commercial suppliers and analogous compounds provide a reliable profile.
| Property | Value | Source |
| CAS Number | 1114809-13-0 | [3] |
| Molecular Formula | C₇H₃BrClFO₂ | [3] |
| Molecular Weight | 253.46 g/mol | [3][4][5][6] |
| IUPAC Name | 3-bromo-2-chloro-6-fluorobenzoic acid | [6] |
| Appearance | White to off-white powder or crystals (inferred) | [7] |
| Flash Point | 134 °C | [3] |
Acidity and Electronic Effects
The acidity of the carboxylic acid group is significantly influenced by the electron-withdrawing effects of the three halogen substituents. All halogens exert a strong -I (inductive) effect, which stabilizes the resulting carboxylate anion and increases acidity compared to benzoic acid. The ortho-fluoro and ortho-chloro substituents are particularly impactful due to their proximity to the carboxylic acid. While halogens also have a +R (resonance) effect, the inductive effect is generally dominant in determining the acidity of benzoic acids. The combined electron-withdrawing nature of these three halogens renders 3-Bromo-2-chloro-6-fluorobenzoic acid a relatively strong organic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure of 3-Bromo-2-chloro-6-fluorobenzoic acid.[8] While a definitive spectrum should be run on any acquired sample, the expected features are as follows:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the acidic proton of the carboxylic acid (typically >13 ppm). The aromatic region should display two signals corresponding to the two protons on the benzene ring. Due to coupling with each other and potentially with the fluorine atom, these would likely appear as complex multiplets or doublets of doublets.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon will appear downfield (~165-170 ppm). The six aromatic carbons will have their chemical shifts influenced by the attached halogens, with carbons bonded to fluorine showing a characteristic large C-F coupling constant.
-
¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with. The chemical shift will be characteristic of an aryl fluoride.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the carboxylic acid functional group.[9][10] Key expected absorption bands include:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11][12]
-
A strong, sharp C=O (carbonyl) stretching band, typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[11]
-
C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.
-
C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region (<1200 cm⁻¹).
-
Synthesis and Reactivity
The synthetic utility of 3-Bromo-2-chloro-6-fluorobenzoic acid stems from its role as a multi-functional building block. Understanding its synthesis and the reactivity of its functional groups is key to its effective application.
Plausible Synthetic Pathway
A plausible forward synthesis could begin with 2-chloro-6-fluorotoluene. The methyl group is an ortho-, para-directing activator. Bromination using Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would be directed to the position para to the methyl group (and meta to the halogens), yielding 4-bromo-2-chloro-6-fluorotoluene. Subsequent oxidation of the methyl group, for instance with potassium permanganate (KMnO₄), would then yield the final carboxylic acid product.
Caption: A plausible synthetic workflow for 3-Bromo-2-chloro-6-fluorobenzoic acid.
Key Chemical Reactivity
The molecule possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. This allows for selective, stepwise functionalization.
-
Carboxylic Acid Transformations: The -COOH group can undergo standard transformations, such as esterification (with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with SOCl₂ or oxalyl chloride). The most common and powerful application is in amide bond formation . Coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, HBTU, EDC) provides a robust method for building molecular complexity, a cornerstone of medicinal chemistry.[19]
-
Aromatic Ring Transformations: The carbon-bromine bond is the most versatile site for cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, allowing for high selectivity.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
The fluorine and chlorine atoms are generally less reactive towards these coupling methods but play a crucial role in modifying the electronic properties of the ring and influencing the molecule's overall conformation and biological activity.
Caption: Key reactive sites on 3-Bromo-2-chloro-6-fluorobenzoic acid.
Applications in Research and Drug Discovery
The true value of 3-Bromo-2-chloro-6-fluorobenzoic acid lies in its application as a sophisticated intermediate. Halogenated benzoic acids are prevalent motifs in a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: This compound serves as a key starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[19] The ability to selectively functionalize the carboxylic acid and the bromide position allows for the construction of diverse chemical libraries for screening against various drug targets. The presence of multiple halogens can enhance binding to target proteins through halogen bonding and improve pharmacokinetic properties such as membrane permeability and resistance to metabolic degradation.[1]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic scaffolds to achieve desired potency and environmental stability.
-
Materials Science: The carboxylic acid group can act as a ligand to coordinate with metal ions, making this compound a potential candidate for the synthesis of Metal-Organic Frameworks (MOFs) with tailored properties for applications in gas storage, separation, or catalysis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact isomer is not universally available, data from closely related isomers provide essential guidance.[4][5][7] Polychlorinated and polybrominated aromatic compounds should always be handled with care.[20][21]
Hazard Identification
Based on analogous compounds, 3-Bromo-2-chloro-6-fluorobenzoic acid should be treated as a hazardous substance with the following potential classifications:
Recommended Handling Protocol
A self-validating safety protocol involves assuming the highest level of risk suggested by available data and employing engineering controls and personal protective equipment (PPE) accordingly.
Step-by-Step Handling Procedure:
-
Engineering Controls: All handling of the solid powder or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[24][25][26] Ensure that an eyewash station and safety shower are readily accessible.[25][26]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[25]
-
Skin Protection: Wear a flame-retardant laboratory coat and nitrile or neoprene gloves. Change gloves immediately if contamination occurs.[26]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is required.[25]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[24] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[26] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][24] Keep away from strong oxidizing agents and strong bases.[25]
Conclusion
3-Bromo-2-chloro-6-fluorobenzoic acid is a highly functionalized chemical intermediate with significant potential for advanced applications in medicinal chemistry and materials science. Its value is derived from the orthogonal reactivity of its carboxylic acid and aryl bromide moieties, allowing for precise and selective synthetic manipulations. The dense halogenation pattern provides a tool for fine-tuning the steric and electronic properties of target molecules. By adhering to the rigorous handling and safety protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of this compound to drive innovation in their respective fields.
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